molecular formula C8H8Cl2O2S B1349895 2-(4-chlorophenyl)ethanesulfonyl Chloride CAS No. 76653-13-9

2-(4-chlorophenyl)ethanesulfonyl Chloride

Cat. No. B1349895
CAS RN: 76653-13-9
M. Wt: 239.12 g/mol
InChI Key: RDLOYHZHKDCZHO-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)ethanesulfonyl Chloride is a chemical compound with the CAS Number: 76653-13-91. It has a molecular weight of 239.121. The compound is typically stored at 4 degrees Celsius and has a purity of 95%1. It is usually in the form of a powder1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(4-chlorophenyl)ethanesulfonyl Chloride.



Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8Cl2O2S/c9-8-3-1-7 (2-4-8)5-6-13 (10,11)12/h1-4H,5-6H21. It contains a total of 21 bonds; 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone2.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-(4-chlorophenyl)ethanesulfonyl Chloride.



Physical And Chemical Properties Analysis

The compound has a melting point of 87-88 degrees Celsius1. It is typically in the form of a powder1.


Scientific Research Applications

Synthesis and Chemical Reactions

Chemical Properties and Applications

  • Study of Nucleofugality : Research on 2-substituted ethanesulfonyl chlorides, which include 2-(4-chlorophenyl)ethanesulfonyl chloride, has provided insights into the effects of nucleofugality on chemical reactions (King, Hillhouse, Lauriston, & Khemani, 1988).

  • Role in Organic Synthesis : The compound's utility in organic synthesis is highlighted by its involvement in reactions such as the formation of 4,6-dimethoxyindoles with oxalyl chloride (D. Black, N. Kumar, & D. McConnell, 1996).

Environmental and Analytical Chemistry

Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 2-(4-chlorophenyl)ethanesulfonyl Chloride.


Please note that while I strive to provide accurate information, it’s always a good idea to consult a professional or trusted source for specific advice or information.


properties

IUPAC Name

2-(4-chlorophenyl)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLOYHZHKDCZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374031
Record name 2-(4-chlorophenyl)ethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)ethanesulfonyl Chloride

CAS RN

76653-13-9
Record name 2-(4-chlorophenyl)ethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)ethane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenyl)ethanesulfonyl Chloride
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2-(4-chlorophenyl)ethanesulfonyl Chloride
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2-(4-chlorophenyl)ethanesulfonyl Chloride
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2-(4-chlorophenyl)ethanesulfonyl Chloride
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2-(4-chlorophenyl)ethanesulfonyl Chloride
Reactant of Route 6
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Citations

For This Compound
1
Citations
S Ferro, MR Buemi, L De Luca, FE Agharbaoui… - Bioorganic & medicinal …, 2017 - Elsevier
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent an integral part of the currently available combination antiretroviral therapy (cART) contributing to reduce the AIDS-…
Number of citations: 18 www.sciencedirect.com

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